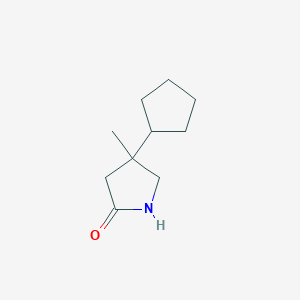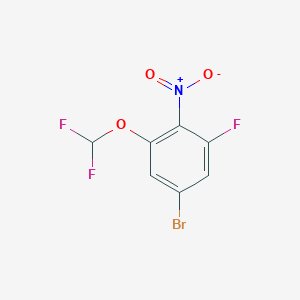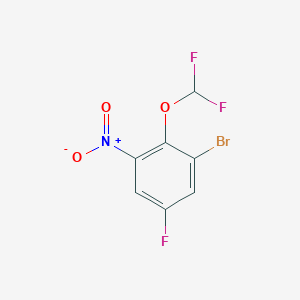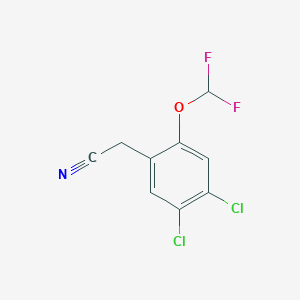
4-Cyclopentyl-4-methylpyrrolidin-2-one
説明
4-Cyclopentyl-4-methylpyrrolidin-2-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . It is intended for research use only.
Molecular Structure Analysis
The InChI code for 4-Cyclopentyl-4-methylpyrrolidin-2-one is 1S/C10H17NO/c1-10(6-9(12)11-7-10)8-4-2-3-5-8/h8H,2-7H2,1H3,(H,11,12) . This indicates the presence of a pyrrolidin-2-one ring with a methyl group and a cyclopentyl group attached to the same carbon . The analysis of molecular structures often involves techniques such as X-ray crystallography and molecular dynamics simulations .Chemical Reactions Analysis
While specific chemical reactions involving 4-Cyclopentyl-4-methylpyrrolidin-2-one are not available, the field of reaction analysis has seen significant advancements. For instance, ReactionCode is a new open-source format that allows encoding and decoding of a reaction into a machine-readable code .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Cyclopentyl-4-methylpyrrolidin-2-one are not fully detailed in the available resources. The storage temperature is room temperature .科学的研究の応用
Pharmaceutical Synthesis
4-Cyclopentyl-4-methylpyrrolidin-2-one: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the creation of drugs that exhibit a range of biological activities. For instance, derivatives of this compound have been utilized in the development of medications with antimicrobial , anti-inflammatory , and anticancer properties .
Material Science
In material science, this compound’s unique chemical properties can be harnessed to create novel materials with specific characteristics. Researchers explore its use in the development of polymeric materials that could have applications in medical devices or as part of biodegradable plastics .
Chemical Synthesis
As a building block in chemical synthesis, 4-Cyclopentyl-4-methylpyrrolidin-2-one is involved in the preparation of complex organic molecules. Its reactivity makes it suitable for constructing heterocyclic compounds , which are core structures in many natural products and synthetic drugs .
Chromatography
This compound can also play a role in analytical chemistry, particularly in chromatography . It may be used as a standard or reference compound in the calibration of equipment used to separate and analyze complex mixtures .
Agrochemical Research
In agrochemical research, derivatives of 4-Cyclopentyl-4-methylpyrrolidin-2-one could be investigated for their potential as pesticides or herbicides . The compound’s structure allows for the synthesis of molecules that interact with biological systems in specific ways, which can be leveraged to control pests and weeds .
Enantioseparation Studies
The compound’s chiral nature makes it an interesting subject for enantioseparation studies . It can be used to understand the mechanisms of chiral discrimination, which is crucial for producing enantiomerically pure substances in the pharmaceutical industry .
将来の方向性
The future of synthetic chemistry, including compounds like 4-Cyclopentyl-4-methylpyrrolidin-2-one, is promising. With the continuous development of new technologies and methodologies, the field is expected to advance significantly . The design of new pyrrolidine compounds with different biological profiles is an area of ongoing research .
作用機序
Target of Action
The primary targets of 4-Cyclopentyl-4-methylpyrrolidin-2-one are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that pyrrolidine derivatives, to which this compound belongs, can interact with various biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 4-cyclopentyl-4-methylpyrrolidin-2-one is currently unavailable .
特性
IUPAC Name |
4-cyclopentyl-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10(6-9(12)11-7-10)8-4-2-3-5-8/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMUFNCDUFYDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















